molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1362171
M. Wt: 149.15 g/mol
InChI Key: UNTZTFGDFVDERP-UHFFFAOYSA-N
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Patent
US09226921B2

Procedure details

A solution of N2-methylpyridine-2,3-diamine (7 g) and CDI (13.82 g) in THF (100 mL) was refluxed for 5 h. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-100% EtOAc in hexane) to give 3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (7 g) as a light brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1.C1N=CN([C:15](N2C=NC=C2)=[O:16])C=1>C1COCC1>[CH3:1][N:2]1[C:3]2=[N:4][CH:5]=[CH:6][CH:7]=[C:8]2[NH:9][C:15]1=[O:16]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CNC1=NC=CC=C1N
Name
Quantity
13.82 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (NH silica gel, eluted with 0%-100% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC=2C1=NC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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